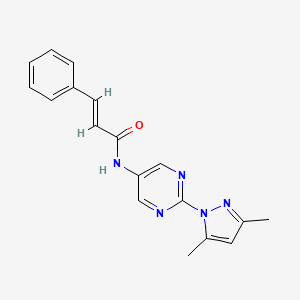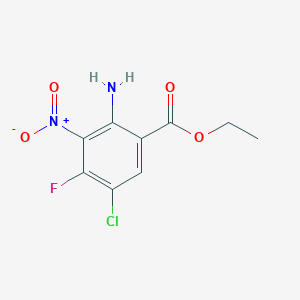![molecular formula C18H13FN6OS B2985427 N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895099-01-1](/img/structure/B2985427.png)
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a unique chemical compound with a complex structure. Its configuration includes multiple rings and heteroatoms, giving it a fascinating array of potential interactions and properties. This compound is often explored for its versatile applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through multi-step organic reactions:
Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole: : This involves cycloaddition reactions, often utilizing azide and alkyne precursors in the presence of copper catalysts (CuAAC).
Synthesis of 1,2,4-thiadiazole ring: : This is typically done through condensation reactions involving hydrazides and thioureas.
Coupling reactions: : The final benzamide linkage is formed through amide bond formation, usually using carbodiimide-based coupling reagents (e.g., EDC, HOBt) under controlled temperatures and pH conditions.
Industrial Production Methods
Scaling up these synthetic steps for industrial production often involves:
Optimization of reaction conditions: : High yields and purity are achieved by refining parameters like temperature, solvent, and time.
Use of continuous flow reactors: : This can enhance reaction efficiency and safety, especially for exothermic or hazardous steps.
Purification techniques: : Employing crystallization, chromatography, and distillation to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the triazole ring or reduction at the thiadiazole ring, altering its electronic properties.
Substitution Reactions: : The benzamide group can participate in electrophilic substitution, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: : NaBH₄, LiAlH₄ in aprotic solvents.
Substitution: : Electrophilic reagents like halogens in the presence of a Lewis acid.
Major Products
Oxidation products include nitroso or nitro derivatives.
Reduction typically yields amine or hydroxyl derivatives.
Substitution reactions may produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide array of applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its multi-functional groups.
Medicine: : Investigated for its potential as a drug candidate, particularly for anti-cancer and anti-microbial properties.
Industry: : Utilized in the development of new materials, including polymers and resins due to its stability and functional versatility.
Mécanisme D'action
The compound's mechanism of action often involves:
Molecular Targets: : Binding to enzymes or receptors, modifying their activity. The fluorophenyl and triazole groups are particularly significant in these interactions.
Pathways Involved: : Often impacts signaling pathways by inhibiting or activating specific kinases or transcription factors, resulting in altered cellular responses.
Comparaison Avec Des Composés Similaires
When compared to similar compounds:
N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: : The fluorine atom provides different steric and electronic effects compared to chlorine, affecting binding affinity and reactivity.
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: : Bromine's larger size and reactivity can lead to different biological activities and synthetic challenges.
The uniqueness of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its specific combination of functional groups, offering distinctive properties and applications in various fields.
Propriétés
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c1-11-15(22-24-25(11)14-10-6-5-9-13(14)19)16-20-18(27-23-16)21-17(26)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWUQFRZDATES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)
![methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985359.png)





![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)oxirane-2-carboxamide](/img/structure/B2985366.png)

